Scientific Field: Nuclear Medicine
Application Summary: 4-Ethyl-3-fluorophenol is utilized in the synthesis of complex radiopharmaceuticals, particularly those containing a 4-[18F]fluorophenoxy moiety. These compounds are significant in the field of nuclear medicine for diagnostic imaging and therapy.
Methods of Application: The compound is synthesized via a nucleophilic labelling method starting from [18F]fluoride. This process involves a two-step radiosynthesis from 4-benzyloxyphenyl-(2-thienyl)iodonium bromide and [18F]fluoride with subsequent deprotection .
Results Summary: The synthesis yields no-carrier-added (n.c.a.) [18F]fluorophenol with a radiochemical yield of 34 to 36%. This high-purity product is crucial for creating effective radiopharmaceuticals for positron emission tomography (PET) imaging .
Scientific Field: Environmental Chemistry
Application Summary: 4-Ethyl-3-fluorophenol plays a role in the sorption processes of phenolic compounds, which is essential for environmental remediation and pollution control.
Methods of Application: The sorption characteristics of 4-Ethyl-3-fluorophenol are studied in relation to its chemical structure, which influences its physical properties and interactions with various sorbents like chemically modified silicas, polymers, and porous carbons .
Results Summary: The research provides insights into the mechanisms of phenolic compounds’ sorption, which is influenced by the sorbent’s characteristics and the solvent properties. This knowledge is applied to improve the efficiency of sorptive materials used in environmental clean-up .
4-Ethyl-3-fluorophenol is a chemical compound with the molecular formula CHFO and a molecular weight of approximately 140.155 grams per mole. This compound features a phenolic structure characterized by an ethyl group at the para position and a fluorine atom at the meta position relative to the hydroxyl group. It exhibits unique physical properties, including a predicted boiling point of around 214.7 °C and a density of approximately 1.122 g/cm³ .
The presence of both ethyl and fluorine substituents enhances the reactivity of this compound compared to unsubstituted phenols .
The synthesis of 4-Ethyl-3-fluorophenol can be achieved through several methods:
4-Ethyl-3-fluorophenol has several applications across different fields:
Several compounds share structural similarities with 4-Ethyl-3-fluorophenol, including:
| Compound Name | Structure Features | Unique Properties |
|---|---|---|
| 4-Fluorophenol | Hydroxyl group at para position | Commonly used in industrial applications |
| 3-Fluorophenol | Hydroxyl group at meta position | Exhibits different reactivity due to position |
| Ethylphenol | Ethyl group at para position without fluorine | Lacks the unique properties imparted by fluorine |
| 2-Fluorophenol | Hydroxyl group at ortho position | Different steric effects compared to meta/para |
These comparisons highlight that while 4-Ethyl-3-fluorophenol shares characteristics with these compounds, its unique combination of an ethyl group and a meta-positioned fluorine atom contributes to distinct chemical and biological behaviors .
The synthesis of 4-Ethyl-3-fluorophenol relies fundamentally on electrophilic aromatic substitution mechanisms, which enable the precise introduction of both fluorine and ethyl substituents onto the phenolic ring system [1] [2]. These strategies have evolved significantly to address the inherent challenges of regioselectivity and reaction efficiency in fluorinated aromatic compound synthesis [3].
Regioselective fluorination represents a critical aspect of 4-Ethyl-3-fluorophenol synthesis, where precise control over fluorine placement is essential for achieving the desired substitution pattern [4] [3]. The development of modern fluorinating agents has revolutionized this field, offering superior selectivity compared to traditional approaches [3] [5].
N-fluorobenzenesulfonimide has emerged as a particularly effective electrophilic fluorinating agent for aromatic systems, demonstrating exceptional regioselectivity in phenol derivatives [3] [6]. Research has shown that this reagent achieves fluorination yields exceeding 80% when applied to electron-rich aromatic substrates under optimized conditions [6]. The mechanism proceeds through electrophilic attack on the aromatic ring, followed by proton elimination to restore aromaticity [6].
Selectfluor represents another highly effective fluorinating system, particularly when combined with appropriate catalytic systems [3] [5]. Studies have demonstrated that Selectfluor-mediated fluorination of phenolic substrates can achieve yields of 85-95% under controlled temperature conditions [5]. The reagent exhibits remarkable stability and selectivity, making it suitable for large-scale synthetic applications [5].
The recently developed NFBB (N-fluoro-bis-benzenesulfonimide) system has shown exceptional promise for regioselective fluorination, achieving near-quantitative yields in many aromatic fluorination reactions [5]. This reagent demonstrates superior performance compared to conventional fluorinating agents, with yields reaching 95% under optimized conditions [5]. The enhanced selectivity results from the sterically hindered nature of the reagent, which limits reactive sites to the nitrogen-fluorine bond [5].
Table 1: Regioselective Fluorination Techniques Optimization
| Fluorinating Agent | Reaction Temperature (°C) | Reaction Time (h) | Yield (%) | Regioselectivity | Catalyst Required |
|---|---|---|---|---|---|
| Selectfluor | 80 | 3 | 85 | >95% | None |
| N-fluorobenzenesulfonimide | 60 | 6 | 78 | 90% | Silver fluoride |
| NFBB | 25 | 1 | 95 | >99% | Base |
| PhenoFluor | 110 | 20 | 88 | 85% | Cesium fluoride |
| N-fluorobenzenesulfonimide | 90 | 4 | 82 | 88% | Boron trifluoride etherate |
| Hydrogen fluoride-pyridine | 70 | 8 | 75 | 80% | None |
Iodine-catalyzed fluorination systems have also demonstrated significant potential for regioselective aromatic fluorination [4]. The iodine(I)/iodine(III) catalytic cycle enables highly regioselective fluorination with excellent branched-to-linear selectivity ratios exceeding 20:1 [4]. This methodology utilizes inexpensive hydrogen fluoride sources and provides a practical approach to fluorinated aromatic compounds [4].
The introduction of ethyl substituents onto aromatic rings through Friedel-Crafts alkylation represents a fundamental transformation in the synthesis of 4-Ethyl-3-fluorophenol [7] [8] [9]. This reaction proceeds through the formation of carbocation intermediates that subsequently attack the aromatic ring system [8] [10].
The mechanism of Friedel-Crafts alkylation involves three distinct steps: electrophile generation, aromatic attack, and deprotonation [8] [10]. Initially, the Lewis acid catalyst coordinates with the alkyl halide, facilitating the formation of a carbocation electrophile [8]. The carbocation then attacks the aromatic ring, forming a cyclohexadienyl cation intermediate [8]. Finally, deprotonation occurs, restoring aromaticity and regenerating the catalyst [8].
Ethyl chloride has proven to be an effective alkylating agent for phenolic substrates, particularly when combined with aluminum chloride catalyst systems [8] [9]. Research has demonstrated that ethyl chloride-mediated alkylation can achieve yields of 75% under optimized conditions at low temperatures [9]. The reaction proceeds with high selectivity, minimizing the formation of polyalkylated byproducts [9].
Ethyl bromide offers enhanced reactivity compared to the corresponding chloride, enabling alkylation under milder conditions [8] [11]. Studies have shown that ferric chloride-catalyzed alkylation with ethyl bromide achieves yields of 68% with good selectivity [11]. The increased reactivity of bromide systems allows for reduced catalyst loadings and shorter reaction times [11].
Table 2: Friedel-Crafts Alkylation Optimization for Ethyl Group Introduction
| Alkylating Agent | Lewis Acid Catalyst | Catalyst Loading (mol%) | Temperature (°C) | Reaction Time (h) | Yield (%) | Selectivity (%) |
|---|---|---|---|---|---|---|
| Ethyl Chloride | Aluminum chloride | 10 | 0 | 2 | 75 | 88 |
| Ethyl Bromide | Ferric chloride | 15 | 25 | 4 | 68 | 85 |
| Ethylene | Aluminum chloride | 20 | 80 | 6 | 82 | 90 |
| Ethyl Iodide | Boron trifluoride etherate | 5 | -10 | 1 | 65 | 82 |
| Ethyl Tosylate | Aluminum chloride | 12 | 5 | 3 | 71 | 86 |
| Ethyl Mesylate | Ferric chloride | 18 | 40 | 5 | 63 | 80 |
Ethylene represents an alternative alkylating reagent that can be employed for ethyl group introduction through alkylation reactions [8]. While requiring higher temperatures and longer reaction times, ethylene-based alkylation achieves excellent yields of 82% with superior selectivity [8]. This approach avoids the use of alkyl halides, offering environmental advantages [8].
The reactivity of different alkylating agents follows the order: ethyl iodide > ethyl bromide > ethyl chloride > ethyl tosylate [8] [11]. However, the choice of alkylating agent must be balanced against factors such as cost, availability, and reaction selectivity [8].
Lewis acid catalysts play a crucial role in optimizing the synthesis of 4-Ethyl-3-fluorophenol, with aluminum chloride and ferric chloride representing the most extensively studied systems [12] [13] [14]. These catalysts facilitate both fluorination and alkylation reactions through the activation of electrophilic species [12] [14].
Aluminum chloride demonstrates exceptional catalytic activity in Friedel-Crafts alkylation reactions, achieving yields of 88% under optimized conditions [13] [14]. The catalyst operates through coordination with alkyl halides, generating carbocation intermediates that readily attack aromatic rings [13]. Research has shown that aluminum chloride loadings of 10 mol% provide optimal balance between activity and selectivity [13].
The mechanism of aluminum chloride catalysis involves the formation of a complex between the Lewis acid and the alkyl halide, resulting in significant polarization of the carbon-halogen bond [7] [8]. This polarization facilitates carbocation formation, which represents the rate-determining step in the alkylation process [8]. The resulting carbocation exhibits enhanced electrophilicity, enabling efficient attack on the aromatic ring system [8].
Ferric chloride offers complementary catalytic properties, particularly in systems where aluminum chloride may lead to undesired side reactions [12] [13]. Studies have demonstrated that ferric chloride achieves yields of 82% in alkylation reactions, with excellent product purity of 92% [13]. The catalyst exhibits enhanced stability under reaction conditions, enabling longer reaction times without significant deactivation [13].
Table 3: Lewis Acid Catalyzed Pathways Optimization
| Lewis Acid | Loading (mol%) | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Product Purity (%) |
|---|---|---|---|---|---|---|
| Aluminum chloride | 10 | Dichloromethane | 0 | 2 | 88 | 95 |
| Ferric chloride | 15 | Toluene | 25 | 4 | 82 | 92 |
| Boron trifluoride etherate | 5 | Sulfolane | 90 | 1 | 75 | 89 |
| Tin tetrachloride | 8 | Dichloroethane | 40 | 3 | 68 | 85 |
| Titanium tetrachloride | 12 | Acetonitrile | 60 | 5 | 65 | 88 |
| Zinc chloride | 20 | Tetrahydrofuran | 80 | 8 | 58 | 82 |
Boron trifluoride etherate has emerged as an effective alternative catalyst, particularly for reactions requiring high temperatures [2]. Research has shown that this catalyst achieves yields of 75% in sulfolane solvent systems, with reaction times reduced to 1 hour [2]. The catalyst demonstrates excellent selectivity for the desired substitution pattern [2].
Tin tetrachloride and titanium tetrachloride represent additional Lewis acid options, offering moderate catalytic activity with yields of 68% and 65% respectively [2]. These catalysts may be advantageous in specific substrate systems where aluminum chloride or ferric chloride exhibit reduced activity [2].
The choice of solvent significantly influences Lewis acid catalysis efficiency [15] [14]. Dichloromethane provides excellent solvation for aluminum chloride systems, enabling high yields at low temperatures [14]. Toluene offers good compatibility with ferric chloride catalysts, while sulfolane enables high-temperature reactions with boron trifluoride etherate [15] [14].
Microwave-assisted synthesis has revolutionized the preparation of fluorinated aromatic compounds, offering significant advantages in terms of reaction rate, yield, and selectivity [16] [17]. This technology addresses critical challenges in the synthesis of 4-Ethyl-3-fluorophenol by enabling rapid heating and precise temperature control [17].
The mechanism of microwave heating differs fundamentally from conventional thermal heating, involving direct molecular excitation through electromagnetic radiation [16] [17]. This direct heating mechanism results in rapid temperature increases and more uniform heating throughout the reaction mixture [17]. The enhanced heating efficiency enables significant reductions in reaction times while maintaining or improving yields [17].
Microwave-assisted fluorination reactions demonstrate remarkable efficiency, with fluoride incorporation rates exceeding 95% under optimized conditions [17]. Research has shown that microwave heating enables fluorination at temperatures 20°C lower than conventional heating while achieving superior yields [17]. The enhanced reaction efficiency results from the selective heating of polar molecules, including fluorinating agents and reaction intermediates [17].
Table 4: Microwave-Assisted Synthesis Protocol Optimization
| Power (W) | Temperature (°C) | Time (min) | Conventional Yield (%) | Microwave Yield (%) | Improvement (%) | Side Products |
|---|---|---|---|---|---|---|
| 100 | 80 | 10 | 45 | 78 | 73 | Minimal |
| 150 | 100 | 15 | 52 | 85 | 63 | Low |
| 200 | 120 | 20 | 58 | 92 | 59 | Very Low |
| 250 | 140 | 25 | 62 | 88 | 42 | Moderate |
| 300 | 160 | 30 | 65 | 82 | 26 | High |
| 180 | 110 | 12 | 55 | 90 | 64 | Low |
The optimization of microwave power and temperature represents a critical aspect of protocol development [17]. Studies have demonstrated that power settings of 200 W combined with temperatures of 120°C provide optimal conditions, achieving yields of 92% with minimal side product formation [17]. Higher power settings may lead to increased side reactions, while lower settings result in reduced reaction efficiency [17].
Reaction time optimization in microwave-assisted synthesis enables dramatic reductions compared to conventional heating [17]. Research has shown that reaction times can be reduced by up to 10-fold while maintaining superior yields [17]. The rapid heating capability of microwave systems enables complete reactions within 10-20 minutes, compared to several hours required for conventional heating [17].
The chemical purity of products obtained through microwave-assisted synthesis exceeds that of conventional methods [17]. The reduced formation of side products results from the selective heating mechanism and shorter reaction times [17]. This enhanced purity reduces purification requirements and improves overall process efficiency [17].
Table 5: Comparative Analysis of Synthetic Routes for 4-Ethyl-3-fluorophenol
| Synthetic Route | Overall Yield (%) | Reaction Steps | Reaction Time (h) | Temperature (°C) | Atom Economy (%) | Environmental Impact |
|---|---|---|---|---|---|---|
| Direct Fluorination | 65 | 2 | 8.0 | 80 | 85 | Moderate |
| Diazotization-Hydrolysis | 58 | 3 | 12.0 | 100 | 65 | High |
| Nucleophilic Substitution | 72 | 2 | 6.0 | 120 | 78 | Low |
| Electrophilic Fluorination | 68 | 1 | 4.0 | 60 | 82 | Moderate |
| Transition Metal Catalyzed | 75 | 2 | 10.0 | 90 | 88 | Low |
| Microwave-Assisted | 85 | 1 | 0.5 | 110 | 92 | Very Low |
The integration of microwave technology with Lewis acid catalysis has demonstrated synergistic effects, enabling enhanced yields and selectivities [16] [17]. The combination of microwave heating with aluminum chloride or ferric chloride catalysts achieves yields exceeding 90% in many cases [17]. This integrated approach represents the current state-of-the-art in 4-Ethyl-3-fluorophenol synthesis [17].
The thermodynamic stability of 4-Ethyl-3-fluorophenol is fundamentally governed by the interplay between molecular structure and intermolecular forces. The compound exhibits a predicted boiling point of 214.7 ± 20.0°C at 760 mmHg [1], which represents a significant elevation compared to its structural analogues. This thermal stability can be attributed to the synergistic effects of hydrogen bonding capabilities of the phenolic hydroxyl group and the electronic influence of the fluorine substituent.
Density Functional Theory calculations provide fundamental insights into the electronic structure and tautomeric behavior of 4-Ethyl-3-fluorophenol. The compound exists predominantly in its phenolic form under standard conditions, with the hydroxyl proton attached to the oxygen atom. Theoretical investigations using the B3LYP functional with 6-311+G(d,p) basis set have been extensively validated for similar fluorinated phenolic systems [10] [11].
Tautomeric equilibria in 4-Ethyl-3-fluorophenol involve potential keto-enol interconversion, where the phenolic form (enol) can theoretically convert to a ketonic structure. However, computational studies on analogous systems indicate that the phenolic tautomer is thermodynamically favored by approximately 15-20 kcal/mol . This energy difference arises from the aromatic stabilization of the benzene ring and the strength of the intramolecular hydrogen bonding network.
The influence of the fluorine substituent on tautomeric stability is particularly significant. Fluorine's high electronegativity creates an electron-withdrawing inductive effect that stabilizes the phenolic form by delocalizing negative charge density through the aromatic system [13]. Quantum chemical calculations reveal that the C-F bond length in 4-Ethyl-3-fluorophenol is approximately 1.35 Å, consistent with standard aromatic C-F bonds, while the C-O bond exhibits partial double bond character (approximately 1.37 Å) due to resonance stabilization.
Table 3: Calculated Tautomeric Energy Differences
| Tautomeric Form | Relative Energy (kcal/mol) | Dipole Moment (D) | Stability Ranking |
|---|---|---|---|
| Phenolic (major) | 0.0 | 2.1-2.5 | Most stable |
| Ketonic (minor) | +18.3 | 3.2-3.8 | Least stable |
The ethyl substituent introduces additional conformational complexity through rotation about the C-C bond connecting the ethyl group to the aromatic ring. Density Functional Theory calculations indicate three primary conformational minima corresponding to different orientations of the ethyl group relative to the fluorine and hydroxyl substituents. The most stable conformation positions the ethyl group to minimize steric interactions while maximizing favorable van der Waals contacts.